2,3-Difluoro-4-methylphenol
Description
Overview of Methylated Phenol (B47542) Derivatives in Research
Phenol and its derivatives are a class of organic compounds characterized by a hydroxyl group attached to an aromatic ring. ontosight.ai Methylation, the addition of a methyl group, is a common chemical modification that can also significantly impact a molecule's properties. wikipedia.org In the context of phenols, methylation of the hydroxyl group to form an ether (an anisole (B1667542) derivative) or addition of a methyl group to the aromatic ring can alter lipophilicity, steric hindrance, and electronic properties. mdpi.comresearchgate.net These changes can influence a compound's reactivity and its interactions with biological systems. ontosight.ai Methylated phenols are widely studied as intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers. researchgate.netmdpi.com
Rationale for Academic Research on 2,3-Difluoro-4-methylphenol
The compound this compound combines the structural features of both a fluorinated and a methylated phenol. This unique combination makes it a subject of academic interest for several reasons. The presence and specific placement of two fluorine atoms and a methyl group on the phenol ring create a distinct electronic and steric environment. This can lead to novel chemical reactivity and potentially useful biological activities. Research into this compound allows for the systematic investigation of how these combined modifications influence properties such as acidity, hydrogen bonding capability, and potential as a building block in the synthesis of more complex molecules. The study of such specifically substituted phenols contributes to a deeper understanding of structure-activity relationships in medicinal and materials chemistry.
Scope and Objectives of Current and Future Research on this compound
Current and future research on this compound is primarily focused on its application as a synthetic intermediate and the exploration of its intrinsic properties. Key objectives include:
Synthetic Utility: Investigating its use as a precursor for the synthesis of novel bioactive compounds, such as potential pharmaceuticals and agrochemicals. The unique substitution pattern offers a starting point for creating diverse molecular architectures.
Materials Science: Exploring its potential as a monomer or additive in the development of advanced polymers and materials with enhanced thermal stability or specific electronic properties. ontosight.ai
Biological Screening: While still in early stages, research may involve screening this compound and its derivatives for various biological activities, such as antimicrobial or antifungal properties, which are sometimes observed in fluorinated phenols. frontiersin.org
Physicochemical Characterization: Further detailed studies on its reactivity, acidity, and intermolecular interactions will provide a more comprehensive understanding of its chemical behavior, which is crucial for designing its applications.
Data on this compound
| Property | Value |
| CAS Number | 261763-45-5 |
| Molecular Formula | C₇H₆F₂O |
| Molecular Weight | 144.12 g/mol |
| Melting Point | 35-38 °C |
Source: SynQuest Labs, Inc. synquestlabs.com
Structure
3D Structure
Properties
IUPAC Name |
2,3-difluoro-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O/c1-4-2-3-5(10)7(9)6(4)8/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYIUITYVMVHJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378914 | |
| Record name | 2,3-Difluoro-4-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261763-45-5 | |
| Record name | 2,3-Difluoro-4-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 261763-45-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathways for 2,3 Difluoro 4 Methylphenol and Its Analogues
Established Synthetic Routes for Related Fluorinated Phenols
The synthesis of fluorinated phenols is built upon a foundation of classical organic reactions, which has been significantly expanded by modern catalytic methods that offer greater efficiency and selectivity.
Classical Synthesis Approaches for Phenol (B47542) Derivatives
The preparation of phenol and its derivatives has historically relied on several robust methods. These classical routes, while foundational, can sometimes be limited by harsh reaction conditions or the generation of significant byproducts. researchgate.net
One of the earliest commercial methods involves the hydrolysis of benzenesulfonic acid with a strong base, followed by acidification to yield the phenol. wikipedia.org Another approach is the hydrolysis of chlorobenzene, either through the Dow process using a base or the Raschig–Hooker process which uses steam. wikipedia.org The hydrolysis of diazonium salts, formed from aromatic amines, is a versatile laboratory method for introducing a hydroxyl group onto an aromatic ring. libretexts.org The Balz-Schiemann reaction is a related, classic method specifically for accessing aryl fluorides from diazonium salts. organic-chemistry.org
Other established techniques include rearrangement reactions like the Fries rearrangement of phenolic esters and the Bamberger rearrangement of N-phenylhydroxylamines. libretexts.org Phenols can also be synthesized through the reduction of quinones or via the Dakin oxidation, which typically follows an ortho-formylation step. researchgate.netlibretexts.org
Table 1: Overview of Classical Phenol Synthesis Methods
| Method | Starting Material | Key Reagents | Description |
|---|---|---|---|
| Sulfonic Acid Hydrolysis | Benzenesulfonic acid | NaOH, then acid | A two-step process involving fusion with a strong base followed by acidification. wikipedia.org |
| Chlorobenzene Hydrolysis | Chlorobenzene | NaOH or H₂O (steam) | Hydrolysis under high temperature and pressure (Dow process) or with steam (Raschig–Hooker process). wikipedia.org |
| Diazonium Salt Hydrolysis | Aromatic Amine | NaNO₂, H⁺, then H₂O | The amine is converted to a diazonium salt, which is then hydrolyzed to the corresponding phenol. libretexts.org |
| Fries Rearrangement | Phenolic Ester | Lewis acid (e.g., AlCl₃) | An intramolecular rearrangement to form a hydroxy aryl ketone. libretexts.org |
| Dakin Oxidation | Ortho-hydroxybenzaldehyde | H₂O₂ | Oxidation of an ortho- or para-hydroxyaryl aldehyde or ketone to a benzenediol. researchgate.net |
Modern Catalytic Methodologies in Fluorophenol Synthesis
The demand for complex fluorinated molecules in pharmaceuticals and materials science has driven the development of advanced synthetic methods. Modern techniques often employ transition-metal catalysts to achieve high selectivity and functional group tolerance under milder conditions. mdpi.com
A significant advancement is the palladium-catalyzed nucleophilic fluorination of aryl triflates, developed by Buchwald, which provides access to functionalized fluoroarenes. organic-chemistry.orgnih.gov Another powerful strategy is the deoxyfluorination of phenols. This transformation can be accomplished using specialized reagents like PhenoFluor, which facilitates a one-step ipso substitution of the hydroxyl group for a fluorine atom. nih.govnih.gov An alternative deoxyfluorination approach involves a two-step process where the phenol is first converted to an aryl fluorosulfonate intermediate by reacting with sulfuryl fluoride (B91410) (SO₂F₂); this intermediate is then subjected to nucleophilic fluorination. acs.org
Copper-catalyzed reactions have also emerged as valuable tools, such as the oxidative hydroxylation of arylboronic acids to produce phenols. organic-chemistry.org For direct C-H activation, innovative catalytic systems, including the use of alkali metals supported on zeolites, have shown promise for the direct oxidation of benzene (B151609) to phenol. uec.ac.jp Nucleophilic aromatic substitution (SNAr) remains a key strategy, especially for electron-deficient haloarenes, where a halogen is displaced by a hydroxide (B78521) source. organic-chemistry.orgmdpi.com
Targeted Synthesis of 2,3-Difluoro-4-methylphenol
While a specific, documented synthetic route for this compound (CAS 261763-45-5) is not extensively detailed in the literature, its synthesis can be approached by applying the principles established for related fluorinated aromatics. The construction of this molecule requires the precise installation of two adjacent fluorine atoms, a methyl group, and a hydroxyl group on a benzene ring.
Precursor Compounds and Starting Material Transformations
The synthesis of this compound would logically begin with a precursor that already contains some of the required substituents. A plausible synthetic strategy could start from a commercially available substituted toluene (B28343) or phenol, followed by a sequence of reactions to introduce the remaining functional groups.
For instance, a potential precursor could be 4-methylphenol (p-cresol). The introduction of two fluorine atoms at the 2- and 3-positions would be challenging due to regioselectivity issues. A more controlled approach might involve a multi-step sequence such as:
Bromination: Selective bromination of 4-methylphenol to introduce bromine atoms at specific positions, for example, to yield 2-bromo-4-methylphenol. researchgate.netgoogle.com
Nitration: Introduction of a nitro group, which can later be converted to an amine.
Halex (Halogen Exchange) Reaction: Under certain conditions, particularly with activating groups present, a bromine or chlorine atom could potentially be exchanged for fluorine using a fluoride source.
Diazotization-Fluorination (Balz-Schiemann Reaction): A more reliable method for introducing fluorine involves the conversion of an amino group to a diazonium salt, which is then thermally decomposed in the presence of a fluoride source like HBF₄. nih.gov This would necessitate starting with or creating an amino-substituted precursor, such as 3-amino-2-fluoro-4-methylphenol.
An alternative strategy could begin with a difluorinated starting material, such as 1,2-difluoro-3-methylbenzene. The subsequent challenge would be the regioselective introduction of the hydroxyl group at the C4 position. This could potentially be achieved through electrophilic substitution (e.g., nitration followed by reduction, diazotization, and hydrolysis) or via directed ortho-metalation if a suitable directing group is present.
Advanced Purification and Isolation Techniques
Following the chemical transformation, the target compound, this compound, must be isolated from the reaction mixture and purified to a high degree. A multi-step purification protocol is typically employed.
The initial workup often involves filtering the reaction mixture to remove solid catalysts or inorganic salts, frequently using a pad of a filter aid like Celite. nih.gov The filtrate is then subjected to liquid-liquid extraction, where the product is transferred into an organic solvent, which is then washed to remove residual impurities. google.comchemicalbook.com After drying the organic extract, the solvent is removed under reduced pressure. chemicalbook.com
The crude product is commonly purified by flash silica (B1680970) gel column chromatography, which separates compounds based on their polarity. nih.gov For products that are solids, crystallization from a suitable solvent system can be an effective final step to obtain material of very high purity. google.com If the product is a volatile liquid or a low-melting solid, distillation or rectification may be used. google.com The identity and purity of the final product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and mass spectrometry (MS). chemicalbook.combldpharm.com
Advanced Fluorination Techniques in Aromatic Chemistry
The selective introduction of fluorine onto an aromatic ring is a cornerstone of modern organofluorine chemistry. Various methods have been developed, broadly categorized into electrophilic, nucleophilic, and radical approaches, to achieve this transformation.
Electrophilic Fluorination Strategies for Phenolic Systems
Electrophilic fluorination is a direct method for introducing fluorine into electron-rich aromatic compounds like phenols. researchgate.netwikipedia.org This approach utilizes reagents that act as a source of an "electrophilic" fluorine atom (F+). alfa-chemistry.com A variety of N-F reagents have been developed that are safer and easier to handle than traditional sources like molecular fluorine. rsc.org
Commonly used electrophilic fluorinating agents include N-fluoropyridinium salts, N-fluorobenzenesulfonimide (NFSI), and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor®. wikipedia.orgalfa-chemistry.comcommonorganicchemistry.com Selectfluor® is a stable, non-hygroscopic solid that is widely used for the fluorination of a range of organic compounds, including phenols. wikipedia.orgarkat-usa.org The reaction of phenols with Selectfluor® can lead to the formation of mono- and di-fluorinated products. arkat-usa.org For instance, the fluorination of phenol with Selectfluor® typically yields 2-fluorophenol (B130384) and 4-fluorophenol (B42351) as the main products. arkat-usa.org The regioselectivity of the reaction can be influenced by the solvent and the presence of additives like ionic liquids. arkat-usa.org
Mechanistic studies suggest that electrophilic fluorination of phenols can proceed through different pathways depending on the reaction conditions. researchgate.net For example, the fluorination of certain estrone (B1671321) derivatives with Selectfluor® in acetonitrile (B52724) is believed to occur via a single-electron transfer (SET) mechanism, while a different mechanism is proposed to be operative in trifluoroacetic acid. researchgate.net
The table below summarizes some common electrophilic fluorinating agents and their applications.
| Reagent Name | Abbreviation | Common Applications |
| 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor®, F-TEDA-BF4 | Fluorination of phenols, enol ethers, and other electron-rich aromatics. wikipedia.orgwikipedia.orgdigitellinc.com |
| N-fluorobenzenesulfonimide | NFSI | Fluorination of aromatic hydrocarbons, amides, and nitriles. alfa-chemistry.comrsc.org |
| N-fluoropyridinium salts | NFPy | Fluorination of enol compounds and multi-electron aromatic compounds. alfa-chemistry.com |
Nucleophilic Fluorination Approaches for Aromatic Rings
Nucleophilic fluorination offers an alternative strategy for the synthesis of aryl fluorides, particularly for aromatic rings that are not electron-rich. wikipedia.org This method typically involves the displacement of a leaving group, such as a halide or a nitro group, by a fluoride ion. acsgcipr.org
One of the classic methods for nucleophilic aromatic substitution (SNAr) involves the reaction of an activated aryl halide with a fluoride source like potassium fluoride (KF) or cesium fluoride (CsF). acsgcipr.org The reaction is generally favored for substrates bearing electron-withdrawing groups ortho or para to the leaving group. chemistrysteps.com Interestingly, in SNAr reactions, fluorine as a leaving group is often displaced faster than other halogens, a consequence of the rate-determining step being the initial nucleophilic attack on the aromatic ring, which is accelerated by the high electronegativity of fluorine. chemistrysteps.commasterorganicchemistry.com
More recent advancements in this area include transition-metal-catalyzed nucleophilic fluorination reactions. nih.gov For instance, palladium-catalyzed methods have been developed for the conversion of aryl bromides and triflates to aryl fluorides. nih.govacs.org These reactions often employ specialized ligands to facilitate the challenging C-F bond formation. nih.gov Copper-mediated systems have also been shown to be effective for the nucleophilic fluorination of aryl halides. snmjournals.orgacs.org
Another approach is the deoxyfluorination of phenols, where the hydroxyl group is converted into a good leaving group, which is then displaced by fluoride. acs.orgharvard.edu This can be achieved by converting the phenol to an aryl fluorosulfonate, which can then undergo nucleophilic fluorination. acs.org
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has also been adapted for C-F bond formation, providing a versatile method for the synthesis of fluorinated aromatic compounds. researchgate.netwikipedia.org
Radical Difluoromethylation and Trifluoromethylation Methodologies
The introduction of difluoromethyl (CF2H) and trifluoromethyl (CF3) groups into aromatic systems can significantly impact the properties of the resulting molecules. researchgate.netorientjchem.org Radical-based methods have emerged as powerful tools for achieving these transformations under mild conditions. researchgate.net
Difluoromethylation:
The difluoromethyl group is of interest due to its ability to act as a lipophilic hydrogen bond donor. researchgate.netrsc.org A variety of reagents and methods have been developed for the radical difluoromethylation of aromatic compounds. rsc.org These methods often involve the generation of a difluoromethyl radical (•CF2H) from a suitable precursor. researchgate.net
For phenols, O-difluoromethylation can be achieved using difluorocarbene (:CF2) precursors. cas.cnacs.org For example, 2-chloro-2,2-difluoroacetophenone (B1203941) can serve as a source of difluorocarbene, which then reacts with phenols to form aryl difluoromethyl ethers. cas.cn Another approach involves the use of a bench-stable S-(difluoromethyl)sulfonium salt as a difluorocarbene precursor for the efficient difluoromethylation of a wide range of phenols. acs.org
Trifluoromethylation:
The trifluoromethyl group is a common substituent in many pharmaceuticals and agrochemicals due to its high electronegativity and lipophilicity. orientjchem.org Radical trifluoromethylation of aromatic compounds can be achieved using various trifluoromethyl radical precursors, such as CF3I, in the presence of a radical initiator. researchgate.net Photoredox catalysis has also been employed for the trifluoromethylation of aromatics, using reagents like trifluoromethanesulfonyl chloride (F3CSO2Cl) as the CF3 source. rsc.org
The table below provides examples of reagents used in radical fluoromethylation.
| Reagent | Target Group | Reaction Type |
| 2-chloro-2,2-difluoroacetophenone | -OCF2H | O-Difluoromethylation of phenols via difluorocarbene. cas.cn |
| S-(difluoromethyl)sulfonium salt | -OCF2H | O-Difluoromethylation of phenols via difluorocarbene. acs.org |
| CF3I / Fe(II) / H2O2 | -CF3 | Radical trifluoromethylation of aromatics. researchgate.net |
| CF3SO2Cl / Photoredox catalyst | -CF3 | Photocatalytic trifluoromethylation of aromatics. rsc.org |
Derivatization and Functionalization of this compound
The phenolic hydroxyl group of this compound serves as a versatile handle for further chemical modifications, allowing for the synthesis of a diverse range of derivatives.
Synthesis of Schiff Bases and Imino Derivatives
Schiff bases, or imines, are an important class of compounds with a wide range of applications. nih.gov They are typically synthesized by the condensation reaction between a primary amine and an aldehyde or ketone. While direct synthesis from this compound is not the standard route, this phenol can be a precursor to aldehydes that can then be used. For instance, the hydroxyl group could direct ortho-formylation.
Alternatively, fluorinated benzaldehydes can react with various anilines to produce fluorinated Schiff bases. nih.gov A solvent-free mechanochemical method, involving the manual grinding of equimolar amounts of a fluorinated benzaldehyde (B42025) and an aniline, has been shown to produce the corresponding imines in good to excellent yields in a short reaction time. nih.gov
Esterification Reactions and Ester Derivative Formation
The phenolic hydroxyl group of this compound can readily undergo esterification to form the corresponding phenyl esters. This can be achieved by reacting the phenol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride.
A process for the direct synthesis of phenyl esters from phenols and carboxylic acids has been developed using a catalytic amount of a blend of a borate (B1201080) (e.g., boric acid) and sulfuric acid. google.com This method is applicable to a variety of substituted phenols. google.com
Regioselective Halogenation and Electrophilic Aromatic Substitutions
In the case of this compound, the directing effects of the hydroxyl and methyl groups are synergistic, strongly favoring substitution at the C6 position, which is ortho to the hydroxyl group and para to the methyl group. The C5 position is also activated, being para to the hydroxyl and ortho to the methyl group. However, the C6 position is generally more sterically accessible.
Halogenation:
The introduction of halogen atoms onto the this compound core is a key transformation for generating versatile intermediates. N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), are commonly employed reagents for the regioselective halogenation of phenols under mild conditions. researchgate.net
For this compound, bromination with NBS would be expected to proceed with high regioselectivity at the C6 position due to the concerted directing effects of the hydroxyl and methyl groups.
| Reactant | Reagent | Solvent | Expected Major Product | Reference |
|---|---|---|---|---|
| This compound | N-Bromosuccinimide (NBS) | Acetonitrile or Dichloromethane | 6-Bromo-2,3-difluoro-4-methylphenol | researchgate.net |
| This compound | N-Chlorosuccinimide (NCS) | Acetonitrile or Dichloromethane | 6-Chloro-2,3-difluoro-4-methylphenol | researchgate.net |
Introduction of Diverse Functional Groups
Beyond halogenation, the introduction of other functional groups onto the this compound scaffold opens avenues for creating a wide range of analogues with tailored properties.
Nitration:
Nitration of phenols can be achieved using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com However, for highly activated systems like phenols, milder conditions are often necessary to avoid over-reaction and oxidation. The nitro group is anticipated to be introduced at the C6 position.
Formylation:
The introduction of a formyl group (-CHO) is a valuable transformation, yielding aldehydes that can be further elaborated. The Duff reaction or the Reimer-Tiemann reaction are classic methods for the formylation of phenols. wikipedia.org These reactions typically favor ortho-formylation. For this compound, formylation is expected to occur at the C6 position.
Alkylation and Acylation:
Friedel-Crafts alkylation and acylation are fundamental reactions for forming carbon-carbon bonds on aromatic rings. libretexts.orgmasterorganicchemistry.com However, these reactions are often not suitable for highly activated phenols due to the potential for O-alkylation or O-acylation and the Lewis acid catalyst complexing with the hydroxyl group. libretexts.orgyoutube.com To circumvent these issues, the hydroxyl group may need to be protected prior to the reaction. Alternatively, Fries rearrangement of an O-acylated phenol can yield the desired C-acylated product.
| Reaction Type | Typical Reagents | Anticipated Product on this compound Scaffold | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ (mild conditions) | 2,3-Difluoro-4-methyl-6-nitrophenol | masterorganicchemistry.com |
| Formylation (Duff Reaction) | Hexamethylenetetramine, acid | 6-Hydroxy-2,3-difluoro-5-methylbenzaldehyde | wikipedia.org |
| Acylation (via Fries Rearrangement) | 1. Acyl chloride, base 2. AlCl₃ | 1-(6-Hydroxy-2,3-difluoro-5-methylphenyl)ethan-1-one | masterorganicchemistry.com |
Advanced Spectroscopic and Structural Elucidation of 2,3 Difluoro 4 Methylphenol Derivatives
Vibrational Spectroscopy for Molecular Structure Analysis
Fourier Transform Infrared (FTIR) Spectroscopy Applications
FTIR spectroscopy is a powerful technique for identifying functional groups within a molecule. The spectrum of 2,3-Difluoro-4-methylphenol is characterized by distinct absorption bands corresponding to the vibrations of its specific structural components. The hydroxyl (O-H) group, a key feature of phenols, typically exhibits a strong, broad absorption band in the region of 3200-3600 cm⁻¹, arising from O-H stretching vibrations, with the broadening attributed to hydrogen bonding. libretexts.org The aromatic ring gives rise to several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C skeletal stretching vibrations in the 1450-1600 cm⁻¹ region. agh.edu.pl
The presence of fluorine and methyl substituents further defines the spectrum. The C-F stretching vibrations are expected to produce strong bands in the fingerprint region, typically between 1100 cm⁻¹ and 1400 cm⁻¹. The methyl group (-CH₃) introduces characteristic C-H symmetric and asymmetric stretching vibrations around 2850-2970 cm⁻¹ and bending vibrations near 1375 cm⁻¹ and 1450 cm⁻¹. bibliotekanauki.plresearchgate.net The C-O stretching vibration of the phenolic group is typically observed around 1200-1280 cm⁻¹. bibliotekanauki.pl
Table 1: Characteristic FTIR Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |
|---|---|---|
| O-H Stretch | 3200-3600 | Strong, broad, due to hydrogen bonding |
| Aromatic C-H Stretch | 3000-3100 | Medium to weak |
| Aliphatic C-H Stretch | 2850-2970 | Asymmetric and symmetric stretching of CH₃ |
| Aromatic C=C Stretch | 1450-1600 | Multiple medium to strong bands |
| CH₃ Bending | 1375-1470 | Symmetric and asymmetric bending |
| C-F Stretch | 1100-1400 | Strong, characteristic of fluoroaromatics |
| C-O Stretch | 1200-1280 | Strong, phenolic |
| O-H Bending | 1150-1250 | In-plane bending |
Fourier Transform Raman (FT-Raman) Spectroscopy Insights
FT-Raman spectroscopy serves as a complementary technique to FTIR, providing information on the polarizability of molecular bonds. For this compound, the FT-Raman spectrum is particularly useful for observing symmetric vibrations and bonds involving non-polar groups, which often yield weak signals in FTIR. The aromatic ring's symmetric "breathing" mode, typically around 1000 cm⁻¹, is often a strong feature in Raman spectra. The C=C stretching vibrations of the aromatic ring also produce prominent bands.
Vibrational Mode Assignments and Potential Energy Distribution (PED) Analysis
To accurately assign the observed vibrational bands in the FTIR and FT-Raman spectra, a Potential Energy Distribution (PED) analysis is often employed, typically through computational methods like Density Functional Theory (DFT). nih.gov PED analysis quantifies the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to each normal vibrational mode. researchgate.net
For a molecule like this compound, PED analysis helps to resolve ambiguities, especially in the complex fingerprint region where many vibrations overlap. For example, it can distinguish between C-F stretching, C-C stretching, and in-plane bending modes that may occur in a similar frequency range. Studies on substituted phenols have demonstrated that PED analysis is essential for a complete and clear-cut vibrational assignment. nih.gov By calculating the harmonic vibrational frequencies and comparing them with experimental data, a scaled quantum mechanical force field can be developed, leading to a highly reliable interpretation of the vibrational spectra. nih.gov This analysis confirms the coupling between different vibrational modes and provides a deeper understanding of the molecule's dynamic structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization
NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. ¹H and ¹³C NMR provide complementary information to build a complete structural picture of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals for the hydroxyl proton, the aromatic protons, and the methyl protons. The chemical shift (δ) of these protons is influenced by the electron density of their local environment.
Hydroxyl Proton (-OH): The phenolic proton signal is typically a broad singlet, and its chemical shift can vary significantly (δ 4-8 ppm) depending on the solvent, concentration, and temperature, due to hydrogen bonding. libretexts.org This peak can be confirmed by its disappearance upon shaking the sample with deuterium (B1214612) oxide (D₂O). libretexts.org
Methyl Protons (-CH₃): The three protons of the methyl group are chemically equivalent and will appear as a singlet, typically in the upfield region (δ 2.0-2.5 ppm). quora.com
Aromatic Protons (-ArH): There are two aromatic protons in the molecule at positions 5 and 6. Their chemical shifts will be in the aromatic region (δ 6.5-8.0 ppm). The electron-withdrawing fluorine atoms and the electron-donating hydroxyl and methyl groups will influence their exact positions. The proton at position 5 will likely be a doublet, coupled to the proton at position 6. The proton at position 6 will appear as a doublet of doublets, being coupled to the proton at position 5 and also showing a smaller long-range coupling to the fluorine atom at position 2.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H₅ | ~6.8-7.2 | d | J(H₅-H₆) ≈ 8-9 |
| H₆ | ~6.7-7.1 | dd | J(H₆-H₅) ≈ 8-9, J(H₆-F₂) ≈ 1-2 |
| -CH₃ | ~2.2 | s | - |
| -OH | ~4.0-8.0 | br s | - |
(Predicted values are relative to TMS and may vary based on solvent)
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Interpretations
The proton-decoupled ¹³C NMR spectrum of this compound will display seven distinct signals, one for each unique carbon atom. The chemical shifts provide information about the electronic environment of each carbon.
Aromatic Carbons: The six aromatic carbons will resonate in the δ 110-160 ppm range. docbrown.info The carbon attached to the hydroxyl group (C1) will be the most downfield-shifted among the protonated carbons, typically around δ 150-155 ppm. The carbons directly bonded to the highly electronegative fluorine atoms (C2 and C3) will show large downfield shifts and will appear as doublets due to one-bond carbon-fluorine coupling (¹J(C-F)), which is typically very large (240-260 Hz). The other aromatic carbons (C4, C5, C6) will also exhibit smaller two- or three-bond couplings to the fluorine atoms.
Methyl Carbon (-CH₃): The methyl carbon will appear at the highest field (most upfield), typically around δ 15-25 ppm. libretexts.org
Table 3: Predicted ¹³C NMR Chemical Shifts and C-F Coupling for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |
|---|---|---|
| C1 | 145-150 | dd |
| C2 | 140-145 | d (large ¹J(C-F)) |
| C3 | 148-153 | d (large ¹J(C-F)) |
| C4 | 125-130 | t |
| C5 | 115-120 | d |
| C6 | 120-125 | dd |
| -CH₃ | 15-20 | q (or s in decoupled) |
(Predicted values are relative to TMS and may vary based on solvent)
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Probing
Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally sensitive and powerful tool for probing the local electronic environment of fluorine atoms within a molecule. rsc.org The ¹⁹F nucleus has a spin of ½ and a high magnetogyric ratio, resulting in sharp signals and a wide chemical shift range of approximately 500 ppm, which makes it highly sensitive to subtle changes in molecular structure. nih.gov This sensitivity allows for the clear differentiation of fluorine atoms in non-equivalent environments. nih.gov
For this compound, two distinct resonances are expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atoms at the C-2 and C-3 positions. The precise chemical shifts are influenced by the electronic effects of the adjacent hydroxyl (-OH), fluorine (-F), and methyl (-CH₃) groups. The hydroxyl group acts as an electron-donating group, while the fluorine atoms are strongly electron-withdrawing.
The spectrum's complexity is further enhanced by spin-spin coupling. The two non-equivalent fluorine nuclei will couple to each other, resulting in a doublet for each fluorine signal (ortho ³JF-F coupling). Additionally, each fluorine will couple to nearby protons. F-2 is expected to show coupling to H-6 (a four-bond coupling, ⁴JH-F), and F-3 will couple to the methyl protons (a four-bond coupling, ⁴JH-F) and potentially to H-5 (a three-bond coupling, ³JH-F). These couplings would further split the signals into complex multiplets, providing valuable information about the through-bond connectivity of the molecule.
Table 1: Predicted ¹⁹F NMR Spectroscopic Data for this compound
| Fluorine Position | Predicted Chemical Shift (δ) (ppm) | Predicted Multiplicity | Coupling Constants (J) (Hz) |
| F-2 | -140 to -150 | Doublet of multiplets (dm) | ³JF2-F3, ⁴JF2-H6 |
| F-3 | -150 to -160 | Doublet of multiplets (dm) | ³JF2-F3, ³JF3-H5, ⁴JF3-CH3 |
| Note: Chemical shifts are relative to a CFCl₃ standard. Predicted values are based on typical ranges for aromatic fluorine compounds. ucsb.educolorado.edu |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
While one-dimensional NMR provides information about the chemical environment and basic connectivity, two-dimensional (2D) NMR techniques are indispensable for the unambiguous structural elucidation of complex molecules by revealing through-bond and through-space correlations between nuclei. nih.gov
COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons (¹H-¹H). For this compound, a COSY spectrum would primarily show a cross-peak between the aromatic protons at H-5 and H-6, confirming their ortho relationship. Long-range couplings, such as between the methyl protons and H-5, might also be observable.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of directly attached heteronuclei, typically ¹³C. columbia.edu An HSQC spectrum would provide direct, one-bond ¹H-¹³C correlations, definitively assigning the carbon signals for C-5, C-6, and the methyl group based on the assignments of their attached protons. columbia.edu
Table 2: Expected Key 2D NMR Correlations for this compound
| 2D NMR Experiment | Correlated Nuclei | Expected Key Cross-Peaks | Information Gained |
| COSY | ¹H - ¹H | H-5 / H-6 | Confirms ortho relationship of aromatic protons. |
| HSQC | ¹H - ¹³C (¹JCH) | H-5 / C-5; H-6 / C-6; CH₃ / C(CH₃) | Assigns carbon signals directly bonded to protons. columbia.edu |
| HMBC | ¹H - ¹³C (²JCH, ³JCH) | CH₃ / C-3, C-4, C-5; H-5 / C-3, C-4, C-6; H-6 / C-1, C-2, C-4 | Elucidates the complete carbon framework and substituent placement. columbia.edu |
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. In aromatic compounds like phenols, the primary absorptions are due to π → π* electronic transitions within the benzene (B151609) ring. shimadzu.com
The UV-Vis spectrum of phenol (B47542) in a non-polar solvent typically shows two main absorption bands. The positions and intensities of these bands are sensitive to the nature and position of substituents on the aromatic ring. shimadzu.comucc.edu.gh
Fluorine Substituents: The highly electronegative fluorine atoms can cause a slight hypsochromic (blue) shift or bathochromic (red) shift depending on their position, due to their inductive electron-withdrawing (-I) and resonance electron-donating (+R) effects.
Methyl Group: The electron-donating methyl group typically causes a small bathochromic shift and an increase in absorption intensity (hyperchromic effect).
Hydroxyl Group: The strongly activating hydroxyl group causes a significant bathochromic shift compared to benzene.
For this compound, the combination of these substituents is expected to result in absorption maxima that are shifted relative to unsubstituted phenol. The exact position of the λmax will depend on the net electronic effect of the substituents and can be influenced by the solvent used. ucc.edu.gh
Table 3: Comparison of UV-Vis Absorption Maxima (λmax) for Phenol and Related Compounds in Methanol (B129727)
| Compound | Substituents | λmax (nm) | Reference/Expected Effect |
| Phenol | -OH | ~272 | Baseline ucc.edu.gh |
| 4-Fluorophenol (B42351) | -OH, 4-F | ~279 | Bathochromic shift researchgate.net |
| 2-Chlorophenol | -OH, 2-Cl | ~277 | Bathochromic shift ucc.edu.gh |
| This compound | -OH, 2-F, 3-F, 4-CH₃ | Estimated ~275-285 | Combined substituent effects |
Spectroscopic Studies of Charge Transfer Processes
Intramolecular charge transfer (ICT) is a phenomenon that can occur in molecules containing both electron-donating (donor) and electron-accepting (acceptor) groups linked by a π-conjugated system. rsc.org Upon photoexcitation, an electron can be transferred from the donor to the acceptor, creating an excited state with a large dipole moment. nih.gov
In this compound, the hydroxyl and methyl groups are electron-donating, while the fluorine atoms are strongly electron-withdrawing. This arrangement can facilitate ICT characteristics. The π-system of the benzene ring acts as the bridge for this potential charge transfer. The likelihood and efficiency of ICT depend on the electronic coupling between the donor and acceptor moieties. acs.org
Spectroscopic studies, particularly solvatochromism, are used to investigate ICT. The absorption (λabs) and emission (λem) maxima of molecules with ICT character are often sensitive to solvent polarity. An increase in solvent polarity typically stabilizes the more polar excited state more than the ground state, leading to a bathochromic (red) shift in the emission spectrum. By measuring the UV-Vis and fluorescence spectra in a range of solvents with varying polarity, the presence and nature of ICT processes can be explored.
Table 4: Hypothetical Solvatochromic Study for this compound
| Solvent | Polarity Index | Expected λmax Shift (Relative to Hexane) | Rationale |
| Hexane | 0.1 | Baseline | Low polarity reference. |
| Dichloromethane | 3.1 | Slight Bathochromic Shift | Moderate polarity. |
| Ethanol | 4.3 | Moderate Bathochromic Shift | Polar, protic solvent. |
| Acetonitrile (B52724) | 5.8 | Significant Bathochromic Shift | High polarity, aprotic solvent. |
| This table illustrates the expected trend in absorption or emission maxima if the molecule exhibits significant intramolecular charge transfer in the excited state. |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is widely used for the analysis of volatile and semi-volatile organic compounds. In the context of this compound, GC-MS serves two primary purposes: assessing the purity of a sample and confirming the compound's identity.
The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. A pure sample of this compound will ideally produce a single peak at a characteristic retention time. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This process forms a positively charged molecular ion (M⁺•) and various fragment ions. chemguide.co.uk
The mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z). The peak with the highest m/z value generally corresponds to the molecular ion, which confirms the molecular weight of the compound (144.13 g/mol for C₇H₆F₂O). The fragmentation pattern is a unique fingerprint of the molecule and provides crucial structural information. libretexts.org For phenols, common fragmentation pathways include the loss of CO and H•. youtube.comdocbrown.info For this compound, characteristic fragments would also arise from the loss of the methyl group.
Table 5: Predicted Mass Spectrometry Fragmentation Data for this compound (C₇H₆F₂O)
| m/z Value | Proposed Fragment Ion | Formula of Loss | Notes |
| 144 | [C₇H₆F₂O]⁺• | - | Molecular Ion (M⁺•) |
| 143 | [C₇H₅F₂O]⁺ | H• | Loss of a hydrogen radical. |
| 129 | [C₆H₃F₂O]⁺ | CH₃• | Loss of a methyl radical. |
| 116 | [C₆H₆F₂]⁺• | CO | Loss of carbon monoxide from the molecular ion. docbrown.info |
| 115 | [C₆H₅F₂]⁺ | CHO• | Loss of a formyl radical. |
| The fragmentation pattern provides a structural fingerprint for confirmation of the compound's identity. libretexts.org |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique for the separation, identification, and quantification of individual components within complex mixtures. For the analysis of this compound and its derivatives, a reverse-phase high-performance liquid chromatography (HPLC) system coupled with a mass spectrometer is typically employed. The separation of phenolic compounds is often achieved using a C18 or a Pentafluorophenyl (PFP) column, the latter of which can offer enhanced selectivity for fluorinated analytes. shimadzu.com
A gradient elution method is commonly utilized to achieve optimal separation of phenols with varying polarities. nih.gov This involves a mobile phase consisting of two solvents, typically water with a small percentage of acid (e.g., 0.1% formic acid) as solvent A, and an organic solvent like acetonitrile or methanol as solvent B. nih.govnih.gov The addition of formic acid helps to improve peak shape and promote ionization in the mass spectrometer source. nih.gov
For detection and quantification, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high sensitivity and selectivity. shimadzu.comresearchgate.net In this mode, the precursor ion corresponding to the analyte of interest (e.g., the [M-H]⁻ ion for this compound in negative ion mode) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process minimizes matrix interference and allows for accurate quantification even at low concentrations. researchgate.net The negative ion mode is often preferred for phenolic compounds as they readily deprotonate. nih.govresearchgate.net
Table 1: Representative LC-MS/MS Parameters for Analysis of this compound
| Parameter | Value |
|---|---|
| LC Column | PFP or C18, 100 mm x 2.1 mm, 2.6 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (Q1) | m/z 143.03 |
| Product Ion (Q3) | Hypothetical fragment, e.g., m/z 123.02 (loss of HF) |
| Collision Energy | Optimized for specific transition |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous confirmation of elemental composition by providing highly accurate mass measurements. For this compound (C₇H₆F₂O), the theoretical monoisotopic mass is 144.03867 Da. scbt.comnih.gov HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) of an ion with high precision, typically with an error of less than 5 parts per million (ppm).
This level of accuracy allows for the confident determination of the elemental formula of the parent compound and its metabolites or degradation products in a sample. By comparing the experimentally measured exact mass to the theoretical mass calculated from the chemical formula, potential candidates can be confirmed or rejected. This is particularly crucial in distinguishing between isomers that have the same nominal mass but different exact masses. The high resolving power of these instruments also aids in separating the analyte signal from background interferences, enhancing the reliability of identification. researchgate.net
Table 2: Theoretical Exact Masses of this compound Adducts
| Adduct Type | Formula | Theoretical m/z |
|---|---|---|
| [M-H]⁻ | C₇H₅F₂O⁻ | 143.03139 |
| [M+H]⁺ | C₇H₇F₂O⁺ | 145.04595 |
| [M+Na]⁺ | C₇H₆F₂ONa⁺ | 167.02789 |
| [M+K]⁺ | C₇H₆F₂OK⁺ | 183.00183 |
Predicted Collision Cross Section (CCS) Analysis
Ion Mobility-Mass Spectrometry (IM-MS) introduces an additional dimension of separation based on the size, shape, and charge of an ion as it drifts through a buffer gas. mdpi.com The Collision Cross Section (CCS) is a key parameter derived from this technique, representing the effective area of the ion as it interacts with the gas. CCS values are highly characteristic of a molecule's three-dimensional structure and are reproducible across different instruments, making them a valuable identifier. mdpi.comresearchgate.net
For novel or uncharacterized compounds like this compound, where experimental CCS data may not be available, predictive models offer a powerful alternative. mdpi.com These models use machine learning algorithms trained on large databases of experimental CCS values and molecular descriptors to calculate a predicted CCS value for a given structure. mdpi.commdpi.com This predicted value can then be compared with experimental data to increase confidence in compound identification, especially in complex untargeted analyses. The CCS value provides an orthogonal piece of evidence to retention time and m/z, which is particularly useful for distinguishing between isomers that may be difficult to separate chromatographically. researchgate.net
Table 3: Predicted Collision Cross Section (CCS) Values for this compound Adducts (N₂ Drift Gas)
| Adduct Type | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 145.04595 | 121.7 |
| [M+Na]⁺ | 167.02789 | 132.5 |
| [M+K]⁺ | 183.00183 | 129.9 |
| [M+NH₄]⁺ | 162.07249 | 143.3 |
| [M-H]⁻ | 143.03139 | 122.6 |
| [M+HCOO]⁻ | 189.03687 | 143.6 |
Data sourced from PubChem CCSbase prediction. uni.lu
X-ray Diffraction Crystallography for Solid-State Structure Determination
Crystal Growth and Quality Assessment
The prerequisite for single-crystal X-ray diffraction analysis is the availability of high-quality, single crystals of sufficient size. For small organic molecules like this compound, crystal growth is typically achieved by slow evaporation of a saturated solution. The choice of solvent is critical and is often determined empirically, with common solvents including ethanol, methanol, acetone, or solvent mixtures like dichloromethane/hexane. The goal is to allow molecules to slowly and orderly arrange themselves into a well-defined crystal lattice.
Once crystals are formed, their quality must be assessed. This is initially done using an optical microscope to check for morphological characteristics such as smooth faces, sharp edges, and the absence of visible defects, cracks, or twinning. Promising candidates are then mounted and subjected to preliminary X-ray diffraction analysis to evaluate their diffraction power and the sharpness of the diffraction spots, which are indicators of good internal order and suitability for a full structural determination. mdpi.com
Molecular Conformation and Geometry in the Crystalline State
X-ray crystallography provides precise atomic coordinates, allowing for the detailed determination of bond lengths, bond angles, and torsion angles in the solid state. For this compound, the analysis would be expected to reveal a largely planar aromatic ring, a common feature of benzene derivatives. The analysis would precisely define the C-F, C-O, C-C, and C-H bond lengths and the angles between the substituents on the phenyl ring.
Of particular interest would be the orientation of the hydroxyl (-OH) and methyl (-CH₃) groups relative to the plane of the ring. The torsion angles would reveal any slight puckering of the ring or out-of-plane deviation of the substituents caused by steric strain or crystal packing forces. This empirical data is invaluable for validating computational models and understanding the intrinsic geometric properties of the molecule. researchgate.net
Intermolecular Interactions and Crystal Packing Analysis (e.g., Hydrogen Bonding)
The solid-state structure of this compound is dictated by a network of intermolecular interactions that govern how the molecules pack together in the crystal lattice. mdpi.com The most significant interaction is expected to be the strong hydrogen bond formed by the phenolic hydroxyl group. This O-H group can act as a hydrogen bond donor, likely interacting with the oxygen atom of a neighboring molecule to form O-H···O hydrogen-bonded chains or dimers, which are common motifs in the crystal structures of phenols.
Table 4: Common Intermolecular Interactions in Fluorinated Phenolic Crystal Structures
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |
|---|---|---|---|---|
| Strong Hydrogen Bond | O-H | O | 1.6 - 2.0 (H···O) | Primary structural motif |
| Weak Hydrogen Bond | C-H (Aromatic) | O | 2.2 - 2.8 (H···O) | Directional, contributes to packing |
| Weak Hydrogen Bond | C-H (Methyl/Aromatic) | F | 2.3 - 2.9 (H···F) | Stabilizing interaction mdpi.com |
| Halogen Interaction | F | F | > 2.7 | Can be stabilizing or destabilizing mdpi.com |
| π-π Stacking | Phenyl Ring | Phenyl Ring | 3.3 - 3.8 (centroid-centroid) | Contributes to packing efficiency |
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2,4-Dinitrophenol |
| 2-Nitrophenol |
| 4-Nitrophenol |
| Acetonitrile |
| Acetone |
| Dichloromethane |
| Ethanol |
| Formic acid |
| Hexane |
| Methanol |
Computational and Theoretical Research on this compound Not Available in Publicly Accessible Literature
Following a comprehensive search of publicly available scientific literature and databases, no specific computational chemistry or theoretical investigation studies focusing on the chemical compound This compound were found. Consequently, the generation of a detailed article with specific research findings, data tables, and in-depth analysis as per the requested outline is not possible at this time.
The user's request specified a detailed article structure, including sections on Density Functional Theory (DFT) studies, geometry optimization, vibrational frequency calculations, Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MEP) mapping, and global chemical reactivity indices. Fulfilling this request requires access to published research where these specific calculations have been performed on this compound.
Computational chemistry is a powerful field that uses computer simulations to explore the structure and properties of molecules. wikipedia.orgolemiss.edu Methods like DFT are employed to optimize molecular geometries, predict spectroscopic properties, and understand electronic structures. nih.govmdpi.comscispace.com Analyses such as FMO theory help in understanding molecular stability and reactivity by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). irjweb.comschrodinger.com Furthermore, NBO analysis provides insights into charge delocalization and bonding interactions, uni-muenchen.deresearchgate.net while MEP maps visualize charge distribution to predict reactive sites. ymerdigital.comresearchgate.net Global reactivity descriptors, derived from these calculations, offer quantitative measures of a molecule's chemical behavior. nih.govresearchgate.net
While these methodologies are well-established and have been applied to many related phenol compounds, nih.govresearchgate.netresearchgate.net the search results indicate that this compound has not yet been the subject of such a detailed, published theoretical study. Without primary research data, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.
A list of compounds that would have been mentioned in the article is provided below for reference.
Computational Chemistry and Theoretical Investigations of 2,3 Difluoro 4 Methylphenol and Its Reactivity
Non-Linear Optical (NLO) Properties Calculations
Computational quantum chemistry is a powerful tool for predicting the non-linear optical (NLO) properties of molecules. For 2,3-Difluoro-4-methylphenol, density functional theory (DFT) calculations are employed to determine key NLO parameters such as the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). These calculations are crucial for identifying materials with potential applications in optoelectronics and photonics.
The NLO response of a molecule is governed by its electronic structure. Molecules with significant charge transfer, often found in donor-acceptor systems, tend to exhibit large hyperpolarizabilities. In this compound, the electron-donating hydroxyl and methyl groups, combined with the electron-withdrawing fluorine atoms, create an asymmetric electronic environment that can enhance its NLO properties.
Theoretical calculations of NLO properties often involve frequency-dependent formalisms to compare with experimental results from techniques like Hyper-Rayleigh scattering (HRS) and electric-field-induced second harmonic generation (EFISHG). The calculated values for polarizability and hyperpolarizability tensors provide a comprehensive understanding of the molecule's response to an external electric field. A reduced energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can lead to increased molecular polarizability and a more significant NLO response.
Table 1: Calculated NLO Properties of this compound (Illustrative Data)
| Property | Value | Unit |
| Dipole Moment (μ) | 2.5 | Debye |
| Mean Polarizability (<α>) | 12.8 x 10⁻²⁴ | esu |
| First Hyperpolarizability (β_tot) | 5.7 x 10⁻³⁰ | esu |
Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar phenolic compounds. Specific experimental or computational data for this compound was not available in the searched literature.
Intermolecular Interactions and Supramolecular Chemistry Insights
The study of intermolecular interactions is fundamental to understanding the supramolecular chemistry of this compound, influencing its crystal packing, physical properties, and biological activity.
Quantification of Hydrogen Bonding Interactions (Intramolecular and Intermolecular)
Hydrogen bonding plays a critical role in the structure and function of phenolic compounds. In this compound, both intramolecular and intermolecular hydrogen bonds are possible. An intramolecular hydrogen bond can form between the hydroxyl group's hydrogen and one of the adjacent fluorine atoms. The presence and strength of such a bond can be investigated computationally by analyzing the geometry and electron density of the molecule.
Intermolecular hydrogen bonds occur between separate molecules, leading to the formation of dimers, trimers, or larger aggregates. These interactions are crucial for the formation of stable crystal lattices. Computational methods can quantify the strength of these hydrogen bonds by calculating their interaction energies. The Atoms in Molecules (AIM) theory is one such method that can identify and characterize hydrogen bonds based on the topological properties of the electron density.
The competition between intramolecular and intermolecular hydrogen bonding can significantly affect the compound's properties. For instance, the formation of a strong intramolecular hydrogen bond can reduce the ability of the molecule to form intermolecular hydrogen bonds, which may influence its solubility and boiling point.
Hirshfeld Surface Analysis and 2D Fingerprint Plots for Non-Covalent Interactions
Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions in molecular crystals. By partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates that of the pro-crystal, a unique surface is generated for each molecule.
The Hirshfeld surface can be mapped with various properties, such as d_norm, which highlights regions of close intermolecular contacts. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, representing potential hydrogen bonds or other strong interactions.
Table 2: Percentage Contributions of Intermolecular Contacts for a Representative Phenolic Compound from Hirshfeld Surface Analysis (Illustrative Data)
| Contact Type | Contribution (%) |
| H···H | 45.0 |
| C···H/H···C | 25.0 |
| O···H/H···O | 15.0 |
| F···H/H···F | 10.0 |
| Other | 5.0 |
Note: This table provides an illustrative example of the type of data obtained from a Hirshfeld surface analysis for a similar fluorinated phenol (B47542). Specific data for this compound was not found in the reviewed literature.
Reaction Mechanism Studies and Transition State Calculations
Computational chemistry provides a powerful means to investigate the reaction mechanisms of this compound at the molecular level. By mapping the potential energy surface of a reaction, chemists can identify the minimum energy pathways, locate transition states, and calculate activation energies.
Transition state theory is a cornerstone of these studies. Finding the transition state, which is a first-order saddle point on the potential energy surface, is crucial for understanding the kinetics of a reaction. Various computational algorithms are available to locate transition states and verify them by frequency calculations, where a single imaginary frequency corresponds to the motion along the reaction coordinate.
For this compound, these methods can be applied to study a range of reactions, such as electrophilic aromatic substitution, oxidation of the phenolic hydroxyl group, or nucleophilic substitution of the fluorine atoms. The calculations can elucidate the role of the fluorine and methyl substituents in directing the regioselectivity and influencing the reactivity of the aromatic ring. By understanding the transition state structures and activation barriers, one can predict the feasibility and outcome of various chemical transformations involving this compound.
Applications in Medicinal Chemistry and Drug Discovery
Design and Synthesis of Bioactive Derivatives of 2,3-Difluoro-4-methylphenol
The development of bioactive derivatives from this compound is a key strategy in medicinal chemistry. This involves chemical modifications to enhance the compound's therapeutic effects. The synthesis of such derivatives often employs multi-step reaction protocols to introduce various functional groups and build more complex molecules. chemmethod.comnih.gov
Structural modification is a cornerstone of drug discovery, aiming to improve the efficacy and safety of a lead compound. For derivatives of this compound, these strategies can include:
Alteration of the Phenolic Hydroxyl Group: The hydroxyl group can be modified to form ethers or esters, which can alter the compound's solubility and ability to cross cell membranes. This can also influence how the molecule interacts with its biological target.
Substitution on the Aromatic Ring: Introducing additional substituents on the benzene (B151609) ring can modulate the electronic properties and steric bulk of the molecule, potentially leading to stronger interactions with target proteins.
The goal of these modifications is to create derivatives with enhanced biological activity, such as improved binding affinity to a target enzyme or receptor. nih.govnih.gov For instance, the introduction of fluorine atoms into natural product scaffolds has been shown to improve pharmacokinetic properties like membrane permeation and metabolic stability. researchgate.net
Bioisosteric replacement is a widely used technique in drug design where one functional group is replaced by another with similar physical and chemical properties to enhance the desired biological activity. princeton.educhem-space.combenthamscience.com This strategy can lead to improved potency, better selectivity, and a more favorable pharmacokinetic profile. researchgate.net
A notable example relevant to fluorinated phenols is the use of the difluoromethyl group (-CF2H) as a bioisostere for a hydroxyl (-OH) or thiol (-SH) group. The difluoromethyl group can act as a lipophilic hydrogen bond donor, mimicking the hydrogen bonding capabilities of a hydroxyl group while potentially increasing the molecule's metabolic stability. u-tokyo.ac.jp This makes it an attractive option for modifying phenolic compounds like this compound to create novel drug candidates with improved properties.
Table 1: Comparison of Physicochemical Properties of Functional Groups
| Functional Group | Hydrogen Bond Donor/Acceptor | Lipophilicity (logP) | Metabolic Stability |
| Hydroxyl (-OH) | Donor and Acceptor | Low | Prone to oxidation |
| Thiol (-SH) | Donor | Moderate | Prone to oxidation |
| Difluoromethyl (-CF2H) | Donor | High | Generally stable |
In Silico Drug Design and Molecular Docking Studies
Computational methods play a crucial role in modern drug discovery by enabling the rational design and evaluation of new drug candidates before their synthesis. nih.govacs.org These in silico techniques save time and resources by prioritizing compounds with the highest likelihood of success.
Molecular docking is a computational tool used to predict the preferred orientation of a molecule (ligand) when bound to a specific target protein. nih.govresearchgate.net This allows researchers to visualize and analyze the interactions between the ligand and the protein's active site. researchgate.net By understanding these interactions, chemists can design derivatives of this compound with improved binding affinity. researchgate.net The binding affinity, often expressed as a docking score or binding energy, is a key indicator of the ligand's potential potency. nih.gov
Table 2: Example of Molecular Docking Results for a Hypothetical Derivative
| Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| Derivative A | Kinase XYZ | -9.5 | Lys72, Glu91, Asp184 |
| Derivative B | Protease ABC | -8.2 | His41, Cys145 |
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov For derivatives of this compound, virtual screening can be employed to identify potential new therapeutic targets for which these compounds might be effective. nih.gov This approach accelerates the discovery of new applications for existing compound scaffolds.
Pharmacokinetic and Pharmacodynamic (ADME) Predictions
The effectiveness of a drug is not only determined by its interaction with the target but also by its ability to reach the target in the body and be eliminated efficiently. These properties are described by ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools are widely used to predict the ADME properties of drug candidates early in the discovery process. chemrxiv.orgnih.govmdpi.com
For derivatives of this compound, predicting ADME properties is crucial for their development as drugs. nih.gov Key parameters predicted include:
Oral Bioavailability: The fraction of the drug that reaches the systemic circulation after oral administration.
Blood-Brain Barrier Permeability: The ability of the drug to cross into the central nervous system.
Metabolic Stability: The susceptibility of the drug to be broken down by enzymes in the body.
Potential for Drug-Drug Interactions: The likelihood that the drug will interfere with the metabolism of other drugs.
Table 3: Predicted ADME Properties for a Hypothetical Derivative
| Property | Predicted Value | Interpretation |
| Oral Bioavailability | High | Likely to be well-absorbed when taken orally |
| Blood-Brain Barrier Penetration | Low | Unlikely to cause significant central nervous system side effects |
| CYP450 Inhibition | Low | Low potential for drug-drug interactions |
| Human Intestinal Absorption | >90% | Readily absorbed from the gut |
Assessment of Absorption and Distribution Properties
The absorption and distribution of a drug candidate are critical determinants of its efficacy and are significantly influenced by its physicochemical properties, such as lipophilicity. The introduction of fluorine atoms can alter a molecule's lipophilicity, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile.
While no specific studies on the absorption and distribution of this compound were identified, research on related phenolic compounds provides some insights. For instance, studies on 4-methylphenol (p-cresol) indicate that it can be absorbed and distributed in the body nih.gov. The addition of fluorine atoms, as in this compound, is expected to increase its lipophilicity, which could potentially enhance its membrane permeability and tissue distribution. However, the precise impact on its ADME properties would require experimental validation.
Prediction of Metabolic Pathways and Site of Metabolism
The metabolic fate of a compound is a key consideration in drug design. Fluorine substitution can significantly influence metabolic pathways, often by blocking sites of oxidation or by altering the electronic properties of the molecule.
Specific metabolic pathways for this compound have not been elucidated. However, studies on the metabolism of the related compound 4-methylphenol (p-cresol) have shown that it can undergo oxidation of the methyl group to form a reactive quinone methide, or oxidation of the aromatic ring to form 4-methyl-ortho-hydroquinone, which can be further oxidized to a reactive 4-methyl-ortho-benzoquinone nih.gov. These metabolic transformations are mediated by cytochrome P450 enzymes nih.gov.
For this compound, the presence of two fluorine atoms on the aromatic ring could potentially alter these metabolic pathways. The fluorine atoms might hinder the aromatic oxidation observed in p-cresol. Alternatively, the methyl group could still be a primary site for metabolism. The electron-withdrawing nature of the fluorine atoms could influence the rate and regioselectivity of metabolic reactions.
Evaluation of Toxicity Profiles and Adverse Effects
The toxicity of phenolic compounds can be a significant concern in drug development. The introduction of fluorine can either mitigate or exacerbate these toxic effects depending on the specific molecular context.
No direct toxicity studies on this compound were found in the available literature. However, the toxicity of the parent compound, 4-methylphenol (p-cresol), has been investigated. It has been shown to be toxic to rat liver tissue slices, with a proposed mechanism involving the formation of a reactive quinone methide intermediate that can bind to cellular macromolecules nih.gov. Studies on various substituted cresols have shown that the nature and position of substituents on the aromatic ring can significantly affect their toxicity nih.gov. For instance, electron-withdrawing groups can enhance metabolism and toxicity, while electron-donating groups can diminish these effects nih.gov. Given that fluorine is an electron-withdrawing group, it is plausible that the difluoro substitution in this compound could influence its toxicity profile, though experimental data is required for confirmation.
Biological Activity Evaluation of this compound Derivatives
The derivatization of phenolic compounds is a common strategy to explore and optimize their biological activities. While specific studies on derivatives of this compound are not available, the known biological activities of other phenolic and fluorinated compounds can suggest potential avenues of investigation.
Antimicrobial Activity Studies (e.g., Antibacterial, Antifungal)
Phenolic compounds are well-known for their antimicrobial properties nih.govnih.govresearchgate.netmdpi.com. The antimicrobial activity of phenols and their derivatives has been evaluated against a range of microorganisms, including both planktonic and biofilm-forming bacteria nih.govnih.govresearchgate.net. The mechanism of action often involves disruption of the cell membrane and interference with essential cellular functions nih.gov.
While there are no specific studies on the antimicrobial activity of this compound derivatives, it is conceivable that such compounds could exhibit antimicrobial effects. The lipophilicity conferred by the fluorine atoms might enhance their ability to penetrate microbial cell membranes. Further research would be necessary to synthesize and evaluate the antimicrobial potential of derivatives of this compound.
Anticancer and Antitumor Potential
Numerous phenolic compounds and their derivatives have been investigated for their anticancer and antitumor activities nih.govnih.govmdpi.comresearchgate.netmdpi.com. These compounds can exert their effects through various mechanisms, including induction of apoptosis, inhibition of cell proliferation, and interference with signaling pathways involved in cancer progression nih.gov.
Although no anticancer studies on derivatives of this compound have been reported, the structural features of this scaffold suggest that its derivatives could be of interest in cancer research. The phenolic hydroxyl group and the substituted aromatic ring are common pharmacophoric elements in many anticancer agents. The introduction of different functional groups onto the this compound core could lead to the discovery of novel compounds with antiproliferative activity.
Enzyme Inhibition and Receptor Agonism/Antagonism Assays
The interaction of small molecules with enzymes and receptors is a cornerstone of modern drug discovery. Phenolic compounds have been shown to interact with a variety of biological targets.
While there is no information on the enzyme inhibition or receptor binding properties of this compound derivatives, the general principles of medicinal chemistry suggest that this scaffold could be used to design targeted therapeutic agents. For example, functionalized congeners of 1,4-dihydropyridines, which are also heterocyclic compounds, have been designed as selective antagonists for A3 adenosine receptors nih.gov. It is plausible that derivatives of this compound could be synthesized and screened for their ability to inhibit specific enzymes or to act as agonists or antagonists at various receptors.
Studies on Endocrine Disruptor Information
As of the current body of scientific literature, specific studies focusing on the endocrine-disrupting properties of this compound are not publicly available. Research into the potential for this particular compound to interfere with the endocrine system has not been documented in available toxicological and environmental databases. However, to provide a contextual understanding, it is relevant to examine the known endocrine-disrupting effects of structurally related compounds, namely halogenated and methylated phenols.
It is crucial to emphasize that the following information pertains to analogous compounds and should not be directly extrapolated to represent the effects of this compound.
Endocrine Activity of Halogenated Phenols
Halogenated phenolic compounds, a class to which this compound belongs, have been the subject of research regarding their potential to disrupt endocrine functions. Studies have indicated that some halogenated aromatic compounds can interfere with thyroid hormone homeostasis due to their structural similarity to endogenous thyroid hormones oup.com.
One of the mechanisms by which this disruption may occur is through the inhibition of deiodinases, which are enzymes critical for regulating the levels of active thyroid hormones oup.com. For instance, certain halogenated phenolics have been shown to inhibit deiodinase activity in vitro oup.com. Furthermore, hydroxylated compounds that have halogens adjacent to the hydroxyl group have been identified as potent competitive binders to thyroid transporters and receptors oup.com.
The nature and position of the halogen substituent on the phenol (B47542) ring can significantly influence the compound's endocrine-disrupting activity. For example, in the case of bisphenol A (BPA) derivatives, halogenation has been shown to affect their estrogenic activity. A comparative study of BPA and 19 related compounds revealed that tetrachlorobisphenol A (TCBPA) exhibited the highest estrogenic activity in the human breast cancer cell line MCF-7 oup.com. This highlights that the presence of halogen atoms can modulate the interaction of phenolic compounds with hormone receptors.
Some halogenated phenols have also been investigated for their ability to interact with various nuclear receptors. A study profiling the in vitro endocrine-disrupting effects of several phenols found that pentachlorophenol (PCP) was an estrogen receptor alpha (ERα) agonist and also showed ERα antagonistic activities epa.gov. Additionally, TCBPA and tetrabromobisphenol A (TBBPA) were identified as progesterone receptor (PR) antagonists epa.gov. These findings demonstrate the diverse ways in which halogenated phenols can interfere with different hormonal pathways.
Endocrine-Related Effects of Methylphenols
The methylphenol (cresol) isomers, which share the methylphenol core structure with this compound, have undergone some toxicological assessment. While comprehensive endocrine disruptor studies are limited, some research suggests potential for endocrine-related effects. For example, a study on female mice indicated that dermal application of p-cresol (4-methylphenol) following an initiator led to an increased incidence of skin papillomas epa.gov. While not a direct measure of endocrine disruption, such studies on cell proliferation can sometimes point towards underlying hormonal mechanisms. The U.S. Environmental Protection Agency (EPA) has noted that the three cresol isomers have produced positive results in some genetic toxicity studies epa.gov.
Due to the lack of specific research findings for this compound, a data table detailing its endocrine-disrupting effects cannot be generated at this time.
Applications in Agrochemical and Materials Science
Agrochemical Applications of 2,3-Difluoro-4-methylphenol Derivatives
Derivatives of this compound have been investigated for their potential use in agriculture, primarily in the development of new crop protection agents. The presence of fluorine in agrochemicals can enhance their efficacy, metabolic stability, and binding affinity to target enzymes.
While direct research on herbicides derived specifically from this compound is not extensively documented in publicly available literature, the broader class of fluorinated phenols and cresols has been a fertile ground for herbicide discovery. For instance, the phenoxy herbicides class, which includes compounds with a substituted phenol (B47542) ether structure, has been a cornerstone of weed management for decades. The introduction of fluorine atoms into such structures is a common strategy to modulate their herbicidal activity and selectivity.
Research in this area often focuses on the synthesis of novel ethers or esters of fluorinated phenols. For example, the synthesis of polycyclic pyrazolinone derivatives containing an aryloxy phenol fragment has been reported to show promising herbicidal effects, with good weed control and selectivity between crops and weeds. While not directly derived from this compound, this illustrates the potential of fluorinated phenol moieties in creating effective herbicides.
The development of novel bleaching herbicides has also involved the synthesis of compounds with trifluoromethylphenoxy groups. These compounds act by inhibiting phytoene desaturase, a key enzyme in the carotenoid biosynthesis pathway in plants. This line of research highlights the importance of fluorinated phenyl ethers in the design of new herbicidal modes of action.
| Related Herbicidal Compound Class | Mode of Action | Significance of Fluorine Substitution |
| Phenoxy Herbicides | Auxin mimics, disrupting plant growth | Can enhance binding to target proteins and increase metabolic stability. |
| Phytoene Desaturase Inhibitors | Bleaching action by inhibiting carotenoid biosynthesis | Trifluoromethyl groups are often key for high potency. |
| Pyrazolinone Derivatives | Various, including inhibition of photosynthesis | Fluorine can improve efficacy and selectivity. |
The incorporation of fluorinated phenol derivatives into fungicidal and insecticidal compounds is an active area of research. The difluoromethyl group, which can be considered a bioisostere for alcohol, thiol, or amine groups, is of particular interest in the design of bioactive molecules. Its ability to act as a hydrogen bond donor is a key property influencing its interaction with biological targets.
While specific examples derived from this compound are not prominent, the general strategy of using fluorinated phenols in the synthesis of pesticides is well-established. For example, marine-derived compounds with antifungal properties often feature complex halogenated structures, underscoring the role of halogens like fluorine in imparting biological activity.
Research into dithiodiketopiperazine derivatives from marine fungi has yielded compounds with antifungal activity. Although structurally different from this compound, this demonstrates the broad exploration of halogenated natural and synthetic compounds for crop protection.
| Pesticide Class | Target | Role of Fluorinated Moieties |
| Fungicides | Fungal cell wall or metabolic pathways | Can increase potency and spectrum of activity. |
| Insecticides | Insect nervous system or growth regulation | Can enhance binding to target sites and improve bioavailability. |
The formulation of agrochemicals is a critical aspect that influences their efficacy, stability, and environmental impact. The physical and chemical properties of the active ingredient, such as its solubility and volatility, dictate the type of formulation used, which can range from emulsifiable concentrates (ECs) to suspension concentrates (SCs) and water-dispersible granules (WDGs).
The environmental fate of a pesticide, including its persistence in soil and water and its potential for leaching, is a major consideration in its development and registration. The presence of fluorine atoms can influence these properties. For instance, fluorinated compounds can exhibit altered sorption behavior in soil and different rates of degradation.
Controlled-release formulations are being developed to minimize the environmental impact of pesticides. These formulations aim to release the active ingredient slowly over time, reducing the potential for runoff and volatilization. The specific properties of this compound derivatives would need to be considered in the design of such advanced formulations.
| Formulation Type | Description | Potential Influence of Fluorine |
| Emulsifiable Concentrate (EC) | Active ingredient dissolved in a solvent with an emulsifier. | Can affect solubility in organic solvents. |
| Suspension Concentrate (SC) | Solid active ingredient dispersed in water. | May influence the stability of the suspension. |
| Water-Dispersible Granules (WDG) | Granules that disintegrate in water to form a suspension. | Could impact the disintegration and dispersion properties. |
| Controlled Release | Formulations designed for slow release of the active ingredient. | Can alter the release profile from the formulation matrix. |
Applications in Materials Science
The unique electronic and structural properties of fluorinated phenols make them attractive candidates for incorporation into advanced materials. The high electronegativity of fluorine can influence polymer properties and the performance of organic electronic devices.
Fluorinated polymers are known for their desirable properties, including thermal stability, chemical resistance, and low surface energy. While the direct polymerization of this compound is not a common application, it can be used as a monomer or a precursor to monomers for the synthesis of specialty polymers.
For instance, fluorinated styrenes can be synthesized and polymerized to create fluoropolymers with specific chemical, physical, and thermal properties. These materials find applications in innovative fields such as membranes for fuel cells, microlithography, and optics. The incorporation of a this compound moiety into a polymer backbone could potentially lead to materials with tailored refractive indices, dielectric constants, and thermal stabilities.
In the field of organic electronics, fluorinated materials are often used to tune the energy levels of organic semiconductors, which is crucial for efficient charge injection and transport in devices like OLEDs. The introduction of fluorine atoms can lower the HOMO and LUMO energy levels of a molecule, which can improve the stability and efficiency of the device.
While there is no specific mention in the literature of this compound being directly used in OLEDs, the broader class of fluorinated aromatic compounds is extensively studied for this purpose. Push-pull chromophores, which consist of an electron-donating group and an electron-accepting group connected by a π-conjugated system, are important for nonlinear optical (NLO) materials. The electron-withdrawing nature of fluorine can be utilized to enhance the NLO properties of such molecules. Derivatives of this compound could potentially be designed to act as components in such NLO materials or as host materials in OLEDs.
| Material Application | Key Property Influenced by Fluorination | Potential Role of this compound Moiety |
| Specialty Polymers | Thermal stability, chemical resistance, optical properties. | As a monomer or modifying agent to impart specific properties. |
| Organic Light-Emitting Devices (OLEDs) | Energy levels (HOMO/LUMO), charge transport, device stability. | As a building block for host materials or charge transport layers. |
| Nonlinear Optical (NLO) Materials | Hyperpolarizability, charge transfer characteristics. | As a component in the design of push-pull chromophores. |
Conclusion and Future Research Directions
Synthesis of Key Research Findings on 2,3-Difluoro-4-methylphenol
This compound is a fluorinated aromatic organic compound with the chemical formula C₇H₆F₂O. scbt.comchemicalbook.com Available data primarily identifies its basic physicochemical properties. It is recognized as a solid at room temperature with a molecular weight of approximately 144.12 g/mol . scbt.comsigmaaldrich.com The compound is cataloged under the CAS number 261763-45-5. scbt.comsigmaaldrich.com While it is available commercially as a fine chemical and is categorized as a building block for protein degraders, detailed peer-reviewed research on its specific synthesis, reactivity, and applications is not extensively documented in publicly accessible literature. calpaclab.comclearsynth.com Its structural features, comprising a phenol (B47542) ring substituted with two adjacent fluorine atoms and a methyl group, suggest potential for use as an intermediate in complex chemical syntheses.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 261763-45-5 scbt.com |
| Molecular Formula | C₇H₆F₂O scbt.comchemicalbook.com |
| Molecular Weight | 144.12 g/mol scbt.com |
| IUPAC Name | This compound sigmaaldrich.com |
| Physical Form | Solid sigmaaldrich.com |
| Purity (Typical) | 95-97% sigmaaldrich.comcalpaclab.com |
Current Challenges and Limitations in its Chemical Research
The primary challenge in the chemical research of this compound is the notable scarcity of dedicated scientific literature. This presents several limitations:
Lack of Established Synthetic Routes: While patents exist for the synthesis of structurally related compounds like 2-bromo-4-fluoro-6-methylphenol (B2496722) through diazotization and bromination of corresponding anilines, specific, optimized, and high-yield synthetic methods for this compound are not readily available. google.com The development of efficient and regioselective fluorination methods for multi-substituted phenols remains a general challenge in synthetic organic chemistry.
Undefined Reactivity Profile: There is a significant gap in the understanding of the compound's chemical reactivity. The electronic effects of the two ortho- and meta- fluorine atoms on the hydroxyl group's acidity and the aromatic ring's susceptibility to electrophilic or nucleophilic substitution are not well-documented.
Scarcity of Spectroscopic Data: Comprehensive spectroscopic data (such as detailed NMR, IR, and Mass Spectrometry analyses and their interpretation) is not extensively published, hindering structural confirmation and characterization in potential reactions.
Unknown Application Potential: The lack of foundational research means that its potential applications in fields like medicinal chemistry or materials science, where fluorinated phenols are often valued, remain unexplored. weimiaobio.comossila.com
Emerging Research Avenues and Future Perspectives for this compound
Despite the current limitations, the unique structure of this compound suggests several promising avenues for future research. The strategic placement of fluorine atoms can significantly alter a molecule's biological and material properties.
Development of Novel Synthetic Methodologies: A key research avenue is the design and optimization of a scalable and cost-effective synthesis for this compound. This could involve multi-step synthesis from commercially available precursors or the exploration of novel C-H activation and fluorination techniques.
Intermediate for Active Pharmaceutical Ingredients (APIs): Fluorinated phenols are crucial building blocks in pharmaceuticals. ossila.com Research could focus on using this compound as a scaffold or intermediate for synthesizing new drug candidates. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability.
Polymer and Materials Science: Fluorinated monomers can be incorporated into polymers to enhance properties like thermal stability and chemical resistance. weimiaobio.com Future studies could investigate the polymerization of this compound or its derivatives to create novel high-performance materials.
Agrochemical Research: The introduction of fluorine is a common strategy in designing modern herbicides and pesticides. Investigating the biological activity of derivatives synthesized from this compound could lead to the discovery of new agrochemicals.
Potential for Translational Research and Industrial Innovation
The potential for translating research on this compound into industrial applications is significant, contingent on overcoming the current knowledge gaps.
Fine Chemical Industry: An efficient synthesis process would establish this compound as a valuable fluorinated building block for the fine and specialty chemical industries, supplying researchers in various fields.
Pharmaceutical Manufacturing: If derivatives show promising biological activity, the compound could become a key starting material in the pharmaceutical supply chain. This would necessitate the development of production processes that adhere to Good Manufacturing Practices (GMP).
Advanced Materials: For industrial innovation in materials science, research could focus on its use as an additive or monomer in creating specialty polymers, coatings, or electronic materials where the unique electronic properties of the difluorinated ring could be advantageous.
Ultimately, the industrial value of this compound hinges on future research demonstrating its utility as a precursor to high-value products in pharmaceuticals, agrochemicals, or materials.
Q & A
Q. What are the established synthetic routes for 2,3-Difluoro-4-methylphenol, and how can reaction conditions be optimized for higher yields?
A common method involves nucleophilic aromatic substitution or directed ortho-metalation strategies, leveraging fluorine’s electron-withdrawing effects. For example, a related fluorinated phenol derivative was synthesized using 2,3-difluoro-4’-substituted biphenyl precursors, potassium carbonate as a base, and acetone as the solvent, achieving 82% yield after purification via flash chromatography and ethanol recrystallization . Optimization strategies include:
- Temperature control : Maintaining 60–80°C to balance reactivity and side reactions.
- Catalyst selection : Use of iodide salts (e.g., KI) to enhance reaction rates.
- Purification : Sequential solvent extraction followed by recrystallization to isolate high-purity crystals.
Q. How is structural confirmation of this compound achieved using NMR spectroscopy?
1H and 13C NMR are critical for confirming substituent positions. Key observations include:
- Hydroxyl proton : Broad singlet at δ ~5.5 ppm (CDCl3), integrating for one proton.
- Fluorine coupling : Splitting patterns in aromatic protons due to 3J(H-F) and 4J(H-F) couplings (e.g., doublets of doublets).
- Methyl group : Sharp singlet at δ ~2.3 ppm (integration for 3H).
Cross-validation with 19F NMR or computational modeling (e.g., DFT) can resolve ambiguities in splitting patterns .
Q. What analytical methods ensure purity assessment of this compound?
- HPLC : Reverse-phase C18 columns with UV detection at 230/265 nm; retention time consistency and peak symmetry (>99% purity threshold) .
- Melting point analysis : Narrow range (e.g., ±1°C) confirms crystallinity and absence of impurities.
- Mass spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+ or [M-H]-) and rule out byproducts.
Q. How can researchers conduct effective literature reviews for this compound?
- Use SciFinder or Reaxys with keywords: “this compound synthesis,” “fluorophenol derivatives,” or “ortho-fluorination mechanisms.”
- Filter by reaction type (e.g., nucleophilic substitution) and analytical data (e.g., NMR shifts). Avoid non-peer-reviewed sources like vendor catalogs .化知为学24年第二次有机seminar——文献检索与常见术语31:37

Advanced Research Questions
Q. How do fluorine atoms complicate NMR interpretation, and what strategies mitigate these challenges?
Fluorine’s high electronegativity induces complex splitting in neighboring protons (e.g., 2,3-difluoro groups create doublet-of-doublets patterns). Advanced approaches:
- Decoupling experiments : Suppress 19F-1H coupling to simplify spectra.
- 2D NMR : HSQC or HMBC to correlate fluorine with adjacent carbons/protons.
- Dynamic NMR : Variable-temperature studies to resolve slow-exchange conformers .
Q. How should contradictory data in synthetic procedures or characterization be resolved?
- Replication : Reproduce the synthesis under identical conditions (e.g., solvent, catalyst loading).
- Cross-analytical validation : Combine NMR, X-ray crystallography, and IR to confirm structural assignments.
- Peer consultation : Engage crystallography databases (e.g., CCDC) to compare bond lengths/angles with published structures .
Q. What mechanistic insights guide the difluoromethylation of phenolic precursors?
The reaction typically proceeds via:
- Base-mediated deprotonation of the hydroxyl group to form a phenoxide intermediate.
- Electrophilic substitution : Attack by a difluoromethylating agent (e.g., ClCF2CO2Na) at the activated ortho/para positions.
- Gas evolution : Monitor CO2 release (common in carbonate-based systems) to track reaction progress .
Q. What safety protocols are critical for handling fluorinated phenols?
- Hazard analysis : Pre-experiment risk assessments for reagents (e.g., fluorinating agents, strong bases).
- Ventilation : Use fume hoods to mitigate inhalation risks from volatile intermediates.
- Waste disposal : Segregate fluorine-containing waste to avoid hydrolysis reactions generating HF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

